molecular formula C17H20N4O5 B6116850 ETHYL 2-[3,5-DIMETHYL-4-(3-METHYL-4-NITROBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE

ETHYL 2-[3,5-DIMETHYL-4-(3-METHYL-4-NITROBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE

Cat. No.: B6116850
M. Wt: 360.4 g/mol
InChI Key: OOARRHHHGGLYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[3,5-DIMETHYL-4-(3-METHYL-4-NITROBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[3,5-DIMETHYL-4-(3-METHYL-4-NITROBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions.

    Amidation: The benzamido group is introduced via an amidation reaction, where the nitro-substituted pyrazole reacts with benzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-[3,5-DIMETHYL-4-(3-METHYL-4-NITROBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[3,5-DIMETHYL-4-(3-METHYL-4-NITROBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzamido group may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

  • ETHYL 2-[3,5-DIMETHYL-4-(3-METHYL-4-AMINOBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE
  • ETHYL 2-[3,5-DIMETHYL-4-(3-METHYL-4-HYDROXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE

Comparison: ETHYL 2-[3,5-DIMETHYL-4-(3-METHYL-4-NITROBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its amino and hydroxy analogs. The nitro group can undergo specific redox reactions, making this compound particularly useful in studies involving oxidative stress and redox biology.

Properties

IUPAC Name

ethyl 2-[3,5-dimethyl-4-[(3-methyl-4-nitrobenzoyl)amino]pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5/c1-5-26-15(22)9-20-12(4)16(11(3)19-20)18-17(23)13-6-7-14(21(24)25)10(2)8-13/h6-8H,5,9H2,1-4H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOARRHHHGGLYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781289
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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